molecular formula C8H13NO2 B1355543 hexahydro-1H-pyrrolizine-2-carboxylic acid CAS No. 342411-93-2

hexahydro-1H-pyrrolizine-2-carboxylic acid

Cat. No.: B1355543
CAS No.: 342411-93-2
M. Wt: 155.19 g/mol
InChI Key: PWYVGBXGOHIGEA-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolizidine, a class of compounds known for their diverse biological activities The structure of this compound consists of a pyrrolizine ring system that is fully saturated, making it a hexahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-1H-pyrrolizine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors. For instance, the Dieckmann reaction can be used to cyclize pyrrolidine derivatives to form the pyrrolizidine ring system . Another method involves the use of azomethine ylides, which are generated in situ from proline and ninhydrin, followed by a 1,3-dipolar cycloaddition reaction with dialkyl acetylenedicarboxylates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-pyrrolizine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Hexahydro-1H-pyrrolizine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Hexahydro-1H-pyrrolizine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYVGBXGOHIGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491185
Record name Hexahydro-1H-pyrrolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342411-93-2
Record name Hexahydro-1H-pyrrolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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